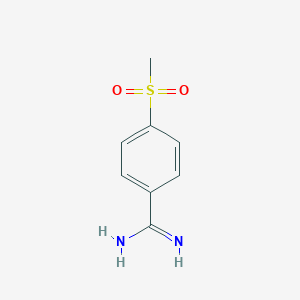

4-Methanesulfonyl-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPBNAUKOUYEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276777 | |

| Record name | 4-Methanesulfonyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17574-50-4 | |

| Record name | 4-Methanesulfonyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methanesulfonyl-benzamidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 4-Methanesulfonyl-benzamidine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Chemical Properties and Structure

This compound, often handled as its hydrochloride salt, is a synthetic organic compound. The presence of the benzamidine moiety suggests potential applications in medicinal chemistry, particularly as an inhibitor of serine proteases.[1][2][3] The methanesulfonyl group significantly influences the molecule's polarity and potential biological activity.

Structure:

The chemical structure of this compound hydrochloride consists of a central benzene ring substituted with a methanesulfonyl group at the para-position (position 4) relative to the benzamidine group.

Chemical Structure of this compound Hydrochloride

Caption: 2D structure of this compound Hydrochloride.

Table 1: Chemical Identifiers and Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | 4-(Methylsulfonyl)benzenecarboximidamide hydrochloride | N/A |

| Synonyms | This compound HCl, p-(Methylsulfonyl)benzamidine hydrochloride | N/A |

| CAS Number | 5434-06-0 | N/A |

| Molecular Formula | C₈H₁₁ClN₂O₂S | N/A |

| Molecular Weight | 234.70 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in water | N/A |

| Boiling Point | 386.3 °C | N/A |

| Flash Point | 187.5 °C | N/A |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Experimental Protocols

Proposed Synthesis Route

A plausible synthesis route for this compound hydrochloride starts from 4-(methylsulfonyl)benzonitrile. This intermediate can be converted to the target benzamidine via the Pinner reaction or a related method.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound HCl.

Step 1: Synthesis of 4-(Methylsulfonyl)benzonitrile (Intermediate)

A common method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide.

-

Materials: 4-(Methylthio)benzonitrile, oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid), solvent (e.g., acetic acid, dichloromethane).

-

Procedure:

-

Dissolve 4-(methylthio)benzonitrile in a suitable solvent.

-

Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Wash the organic layer with a suitable aqueous solution to remove any remaining oxidizing agent and by-products.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2 & 3: Conversion to this compound Hydrochloride

The Pinner reaction is a classic method for converting nitriles to imidates, which are then converted to amidines.

-

Materials: 4-(Methylsulfonyl)benzonitrile, anhydrous ethanol, dry hydrogen chloride gas, anhydrous ammonia.

-

Procedure:

-

Dissolve 4-(methylsulfonyl)benzonitrile in anhydrous ethanol and cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the reaction mixture to stand at a low temperature until the imidate hydrochloride precipitates.

-

Isolate the precipitate by filtration and wash with anhydrous ether.

-

Treat the imidate hydrochloride with a solution of anhydrous ammonia in ethanol to form the benzamidine.

-

The resulting this compound hydrochloride can be isolated and purified by recrystallization.[4]

-

Proposed Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound hydrochloride.

Table 2: Proposed Analytical Methods

| Technique | Purpose | Proposed Protocol |

| HPLC | Purity determination and quantification | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA). Detection: UV at a suitable wavelength (e.g., 254 nm) or Charged Aerosol Detection (CAD) if the chromophore is weak.[5][6] |

| ¹H and ¹³C NMR | Structural elucidation | Solvent: DMSO-d₆ or D₂O. Expected signals would correspond to the aromatic protons, the methyl protons of the sulfonyl group, and the exchangeable protons of the amidinium group.[7] |

| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis | Ionization: Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ ion would be observed.[7][8] |

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is limited in publicly accessible literature. However, based on the activities of related compounds, its potential pharmacological profile can be inferred.

Serine Protease Inhibition

The benzamidine scaffold is a well-established pharmacophore known to inhibit serine proteases such as trypsin, thrombin, and plasmin.[1][2][9] The amidinium group mimics the protonated side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes. The 4-methanesulfonyl substituent likely influences the binding affinity and selectivity through electronic and steric effects.

Inhibitory Mechanism of Benzamidine Analogs

Caption: Competitive inhibition of serine proteases by benzamidine analogs.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzamidine and sulfonamide derivatives.[10][11][12][13][14][15] These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary but may involve the inhibition of essential enzymes or disruption of cellular processes. It is plausible that this compound could exhibit antimicrobial effects, a hypothesis that warrants experimental investigation.

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. Research on other benzamidine analogs suggests potential interactions with pathways regulated by serine proteases, which are involved in numerous physiological processes, including coagulation, fibrinolysis, and inflammation.[1][16][17] Further studies are required to elucidate any specific signaling pathway modulation by this compound.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development due to its structural features. While detailed experimental data is sparse, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and proposed analytical methods based on the chemistry of related compounds. The inferred biological activities, particularly as a serine protease inhibitor and a potential antimicrobial agent, highlight the need for further investigation to fully characterize its pharmacological profile and mechanism of action. This document aims to facilitate such future research endeavors.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography - Google Patents [patents.google.com]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. New orally active serine protease inhibitors: structural requirements for their good oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Methanesulfonyl-benzamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methanesulfonyl-benzamidine, a key building block in medicinal chemistry. The document details a plausible synthetic route, purification methodologies, and includes detailed experimental protocols. All quantitative data is summarized for clarity, and a visualization of the synthetic workflow is provided.

Synthesis of this compound

A robust two-step synthesis for this compound has been devised, commencing with the readily available starting material, 4-(methylthio)benzonitrile. The synthetic pathway involves an initial oxidation of the thioether to a sulfone, followed by the conversion of the nitrile group to a benzamidine moiety via a Pinner reaction.

The initial step focuses on the oxidation of the sulfur atom in 4-(methylthio)benzonitrile to form the corresponding sulfone, 4-(methylsulfonyl)benzonitrile. This transformation is a common and reliable reaction in organic synthesis.

Experimental Protocol: Oxidation of 4-(methylthio)benzonitrile

Materials:

-

4-(methylthio)benzonitrile

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Distilled Water

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(methylthio)benzonitrile (1 equivalent) in glacial acetic acid.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 2.2 equivalents) to the solution. The addition should be done cautiously to control the exothermic reaction.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold distilled water.

-

Neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-(methylsulfonyl)benzonitrile.

Table 1: Quantitative Data for the Oxidation of 4-(methylthio)benzonitrile (Typical)

| Parameter | Value |

| Starting Material | 4-(methylthio)benzonitrile |

| Key Reagents | Hydrogen Peroxide, Acetic Acid |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 60-80 °C |

| Typical Yield | 85-95% |

| Purity (crude) | >90% |

The second step involves the conversion of the nitrile group of 4-(methylsulfonyl)benzonitrile into a benzamidine hydrochloride salt. The Pinner reaction is a classic and effective method for this transformation.[1][2] It proceeds through the formation of an intermediate imidate salt, which is subsequently ammonolyzed.

Experimental Protocol: Pinner Reaction and Ammonolysis

Materials:

-

4-(methylsulfonyl)benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (in ethanol, saturated solution)

-

Dry glassware

-

Gas dispersion tube

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Formation of the Pinner Salt (Ethyl 4-(methylsulfonyl)benzimidate hydrochloride):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube, dissolve 4-(methylsulfonyl)benzonitrile (1 equivalent) in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 1-2 hours. Ensure the reaction is kept anhydrous.

-

After saturation with HCl, seal the flask and allow it to stand at room temperature for 24-48 hours. The Pinner salt will precipitate as a white solid.

-

Collect the solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to this compound Hydrochloride:

-

Suspend the dried Pinner salt in a saturated solution of ammonia in ethanol.

-

Stir the suspension at room temperature for 12-24 hours.

-

The reaction mixture will contain the desired product and ammonium chloride as a byproduct.

-

Filter the mixture to remove ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

-

Table 2: Quantitative Data for the Pinner Reaction and Ammonolysis (Typical)

| Parameter | Value |

| Starting Material | 4-(methylsulfonyl)benzonitrile |

| Key Reagents | Anhydrous Ethanol, HCl (gas), Ammonia |

| Reaction Time | 48-72 hours (total) |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

| Purity (crude) | >85% |

Purification of this compound Hydrochloride

Purification of the crude this compound hydrochloride is essential to remove any unreacted starting materials, byproducts such as ammonium chloride, and any other impurities. Recrystallization is a highly effective method for purifying solid compounds. For more challenging separations, column chromatography can be employed.

Recrystallization is based on the differential solubility of the compound and impurities in a suitable solvent system at different temperatures.[3][4] For a polar, salt-like compound such as this compound hydrochloride, a polar solvent system is appropriate.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound hydrochloride

-

Ethanol

-

Distilled Water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

-

If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Table 3: Recrystallization Parameters

| Parameter | Value |

| Solvent System | Ethanol/Water |

| Expected Purity | >98% |

| Appearance | White crystalline solid |

For impurities that are not effectively removed by recrystallization, silica gel column chromatography can be utilized.[5][6] Given the polar nature of the target compound, a polar mobile phase will be required.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound hydrochloride

-

Silica Gel (for column chromatography)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0-10% methanol in DCM).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound hydrochloride.

Table 4: Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Dichloromethane/Methanol gradient |

| Elution Profile | Product is expected to elute at higher polarity |

| Expected Purity | >99% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Methanesulfonyl-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methanesulfonyl-benzamidine is a synthetic small molecule and a derivative of benzamidine, positioning it as a putative competitive inhibitor of serine proteases. This technical guide delineates the theoretical mechanism of action of this compound, drawing upon the well-established pharmacology of benzamidine and its analogs. It provides a comprehensive overview of the molecular interactions governing its inhibitory activity, detailed experimental protocols for its characterization, and a discussion on the anticipated structure-activity relationships. This document serves as a foundational resource for researchers investigating the therapeutic potential and biochemical properties of this compound.

Introduction

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-known class of synthetic, reversible, competitive inhibitors of trypsin-like serine proteases.[2][3][4] These enzymes preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine.

This compound, a benzamidine derivative featuring a methanesulfonyl group at the para-position, is hypothesized to act as a serine protease inhibitor. The electron-withdrawing nature of the methanesulfonyl group is expected to influence the compound's binding affinity and selectivity towards different serine proteases.

Core Mechanism of Action: Competitive Inhibition

Benzamidine and its derivatives function as competitive inhibitors of serine proteases.[4] This mechanism involves the inhibitor reversibly binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The inhibition is competitive because the inhibitor and the natural substrate compete for the same binding site.

The Signaling Pathway of Serine Protease Inhibition

The inhibitory action of this compound can be conceptualized through the following signaling pathway:

Caption: Competitive inhibition of a serine protease by this compound.

Molecular Interactions

The inhibitory potency of benzamidine derivatives is largely dictated by the interaction of the positively charged amidinium group with the S1 specificity pocket of the protease.[2] This pocket is typically deep and possesses a negatively charged aspartic acid residue (Asp189 in trypsin) at its base, which forms a salt bridge with the basic side chain of arginine or lysine residues of the substrate. The amidinium group of benzamidine mimics this interaction.

The substituent at the para-position, in this case, the methanesulfonyl group, extends out of the S1 pocket and can interact with other regions of the enzyme surface, influencing both binding affinity and selectivity. The electron-withdrawing nature of the methanesulfonyl group can impact the electronic properties of the benzamidine ring and its interactions with the enzyme.[5]

Quantitative Data

A comprehensive literature search did not yield specific IC50 or Ki values for this compound against common serine proteases. However, data for the parent compound, benzamidine, and other derivatives provide a valuable reference point for its expected inhibitory profile.

| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type |

| Benzamidine | Trypsin | 35[2] | Competitive |

| Benzamidine | Plasmin | 350[2] | Competitive |

| Benzamidine | Thrombin | 220[2] | Competitive |

| 4-Aminobenzamidine | Human Tissue Kallikrein | 146 ± 10[6] | Competitive |

Note: The absence of specific data for this compound highlights a key area for future research.

Structure-Activity Relationship (SAR)

The inhibitory activity of substituted benzamidines is influenced by the physicochemical properties of the substituent.[5]

-

Hydrophobicity: For thrombin, the interaction is primarily affected by the hydrophobicity of the substituent.[5]

-

Electronic Effects: For plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affect binding.[5]

-

Steric Factors: Trypsin exhibits a more complex interaction, with molar refractivity and molecular weight playing significant roles.[5]

The methanesulfonyl group is a polar and electron-withdrawing group. Based on the established SAR principles, it can be hypothesized that this group may modulate the binding affinity of this compound to different serine proteases in a distinct manner compared to benzamidines with hydrophobic or electron-donating substituents.

Experimental Protocols

To characterize the inhibitory activity of this compound, standard enzymatic assays are employed. These assays typically monitor the rate of cleavage of a chromogenic or fluorogenic substrate by the target serine protease in the presence and absence of the inhibitor.

General Workflow for Serine Protease Inhibition Assay

Caption: General workflow for a serine protease inhibition assay.

Detailed Protocol for Trypsin Inhibition Assay

This protocol is adapted from established methods for determining trypsin inhibition.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl.

-

Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of trypsin solution to each well (except for the blank wells).

-

Add varying concentrations of this compound to the test wells. Add an equivalent volume of solvent to the control wells.

-

Add assay buffer to bring the volume in each well to a fixed amount.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence at the appropriate wavelength over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

-

Protocol for Thrombin and Plasmin Inhibition Assays

Similar protocols can be followed for thrombin and plasmin, using their respective specific substrates (e.g., a chromogenic substrate for thrombin; S-2251 for plasmin). The assay buffer conditions may need to be optimized for each enzyme.

Conclusion

This compound is a promising candidate for the inhibition of serine proteases, acting through a competitive mechanism analogous to other benzamidine derivatives. While specific quantitative data on its inhibitory potency is currently lacking in the public domain, the established structure-activity relationships for this class of compounds suggest that the methanesulfonyl group will significantly influence its binding characteristics. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's inhibitory profile. Further research is warranted to elucidate its specific Ki values against key serine proteases and to explore its therapeutic potential in diseases characterized by aberrant protease activity.

References

- 1. Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride | 1340588-49-9 [smolecule.com]

- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methanesulfonyl-benzamidine: A Technical Guide for its Application as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methanesulfonyl-benzamidine, a competitive inhibitor of serine proteases. The document details its mechanism of action, inhibitory activity against key serine proteases, comprehensive experimental protocols for its synthesis, and methods for evaluating its inhibitory efficacy.

Introduction

Serine proteases are a ubiquitous class of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various pathological conditions such as pancreatitis, thrombosis, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a significant area of research in medicinal chemistry and drug discovery.

Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases. The positively charged amidinium group of these compounds forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes. This compound, with its electron-withdrawing methanesulfonyl group, presents a modification to the benzamidine scaffold that can influence its binding affinity and selectivity.

Mechanism of Action

This compound acts as a reversible, competitive inhibitor of serine proteases. Its mechanism of action is predicated on its structural mimicry of the natural substrates of these enzymes, particularly those with arginine or lysine at the P1 position.

The key interactions governing the binding of this compound to the active site of a trypsin-like serine protease are:

-

Ionic Interaction: The protonated amidinium group (-C(=NH2+)NH2) of the inhibitor forms a strong ionic bond with the negatively charged carboxylate group of the Asp189 residue located at the base of the S1 pocket.

-

Hydrogen Bonding: The amidinium group also participates in a network of hydrogen bonds with the backbone carbonyl oxygen of Gly219 and Ser190, further stabilizing the inhibitor-enzyme complex.

-

Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.

The methanesulfonyl group at the para position of the benzene ring can influence the electronic properties of the aromatic ring and potentially engage in additional interactions within the active site, thereby modulating the inhibitor's potency and selectivity.

DOT Code for Mechanism of Action Diagram

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While specific data for the methanesulfonyl derivative is not extensively available in the public domain, the following table provides reference Ki values for the parent compound, benzamidine, against key serine proteases. It is anticipated that the methanesulfonyl substituent will modulate these values.

| Enzyme | Organism | Ki (µM) | Reference |

| Trypsin | Bovine | 2.22 | [1] |

| Trypsin | Bovine | 18.4 | |

| Thrombin | Human | - | - |

| Plasmin | Human | - | - |

Note: Data for this compound is not currently available in the cited literature. The values for benzamidine are provided for comparative purposes. Further experimental investigation is required to determine the precise inhibitory constants for the methanesulfonyl derivative.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a two-step process starting from 4-(methylthio)benzonitrile. The first step involves the oxidation of the thioether to a sulfone, followed by the conversion of the nitrile to an amidine via the Pinner reaction.

Step 1: Synthesis of 4-(Methylsulfonyl)benzonitrile

-

Materials:

-

4-(Methylthio)benzonitrile

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 4-(methylthio)benzonitrile in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add hydrogen peroxide (30% solution) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.

-

Filter the white solid, wash thoroughly with deionized water, and dry under vacuum to yield 4-(methylsulfonyl)benzonitrile.

-

Step 2: Synthesis of this compound Hydrochloride (via Pinner Reaction) [2]

-

Materials:

-

4-(Methylsulfonyl)benzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas)

-

Ammonia (gas or in anhydrous ethanol)

-

Reaction vessel equipped with a gas inlet and drying tube

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve 4-(methylsulfonyl)benzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a dry reaction vessel.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stand at 0-4°C for 24-48 hours, during which time the ethyl 4-(methylsulfonyl)benzenecarboximidate hydrochloride (Pinner salt) will precipitate.

-

Collect the Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.

-

Suspend the Pinner salt in anhydrous ethanol.

-

Bubble dry ammonia gas through the suspension (or add a saturated solution of ammonia in anhydrous ethanol) at 0°C.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter off the ammonium chloride byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

-

DOT Code for Synthesis Workflow Diagram

In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate Method)

This protocol describes a general method for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

-

Materials:

-

Serine protease (e.g., bovine trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

This compound hydrochloride (inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in assay buffer.

-

Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BAPNA) in DMSO.

-

Prepare a stock solution of this compound hydrochloride in DMSO. Prepare a series of dilutions of the inhibitor in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Inhibitor solution at various concentrations (or assay buffer for the control)

-

Enzyme solution

-

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a suitable model, such as the Michaelis-Menten equation with a competitive inhibition term, and generate a Dixon or Lineweaver-Burk plot.

-

-

DOT Code for Inhibition Assay Workflow Diagram

Signaling Pathways and Logical Relationships

The primary interaction of this compound is at the level of individual serine proteases. However, by inhibiting these enzymes, it can modulate entire signaling cascades. For example, inhibition of thrombin and Factor Xa in the coagulation cascade can have an anticoagulant effect.

DOT Code for Coagulation Cascade Inhibition Diagram

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 4-Methanesulfonyl-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of 4-Methanesulfonyl-benzamidine is limited. This guide provides a comprehensive framework based on the known properties of the parent compound, benzamidine, and established experimental protocols for determining the physicochemical characteristics of new chemical entities. All protocols and data presented herein should be considered as a starting point for experimental investigation and require validation for this compound.

Introduction

This compound is a derivative of benzamidine, a well-known competitive inhibitor of trypsin and other serine proteases. The introduction of a methanesulfonyl group at the para position of the phenyl ring is expected to modulate the compound's physicochemical properties, including its solubility and stability, which are critical parameters for its potential development as a therapeutic agent. Understanding these characteristics is paramount for formulation development, ensuring bioavailability, and establishing appropriate storage conditions.

This technical guide offers a detailed overview of the anticipated solubility and stability profile of this compound, drawing parallels with benzamidine and its hydrochloride salt. It further provides robust experimental protocols for researchers to determine these properties in various buffer systems, adhering to industry standards.

Physicochemical Properties of Benzamidine (as a Reference)

To provide a baseline, the known properties of benzamidine and its hydrochloride salt are summarized below. These values offer an initial estimate for the behavior of this compound.

Table 1: Solubility of Benzamidine Hydrochloride

| Solvent | Solubility | Notes |

| Water | 50 mg/mL[1], 100 mg/mL | Heating may be required to achieve higher concentrations. Solutions may be slightly turbid and yellowish. |

| Ethanol | Soluble | - |

| DMSO | 31 mg/mL[2], 100 mg/mL[3] | Fresh DMSO is recommended as moisture can affect solubility[2]. |

| PBS (pH 7.2) | ~3 mg/mL | Aqueous solutions are not recommended for storage for more than one day[4]. |

Table 2: Stability of Benzamidine Hydrochloride

| Condition | Stability | Recommendations |

| Aqueous Solution | Sensitive to oxidation[1]. | Prepare solutions fresh in degassed water. For storage, aliquot and flush with inert gas (nitrogen or argon) and freeze at -20°C for short periods[1]. |

| Solid State | Stable for at least one year when stored at 2-8°C. | - |

The sulfonyl group in this compound is generally considered stable under both acidic and basic conditions[5]. However, the overall stability of the molecule will be influenced by the interplay of the benzamidine and methanesulfonyl functionalities.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of a compound in various aqueous buffers.

Objective: To determine the saturation concentration of this compound in different buffer systems at a controlled temperature.

Materials:

-

This compound hydrochloride (or free base)

-

Buffer solutions (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0, Glycine-HCl Buffer pH 3.0)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired buffer to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The shaking ensures continuous mixing.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a known volume of the appropriate mobile phase for the analytical method to bring the concentration within the calibration range.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen buffer at the specified temperature.

-

Caption: Experimental workflow for determining the aqueous solubility of a compound.

Experimental Protocol: Stability Assessment in Different Buffers

This protocol describes a forced degradation study to evaluate the stability of this compound under various conditions.

Objective: To assess the stability of this compound in different buffers under accelerated and stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

-

This compound hydrochloride (or free base)

-

Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate, pH 9.0 Borate)

-

Hydrogen peroxide (3% and 30%)

-

Calibrated stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

Dilute the stock solution with the respective stressor solutions (acid, base, water, oxidizing agent) to a final concentration suitable for analysis.

-

-

Stress Conditions:

-

Hydrolytic Stability:

-

Acidic: 0.1 M HCl at 60°C

-

Neutral: Water at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

-

Oxidative Stability:

-

3% H₂O₂ at room temperature

-

-

Thermal Stability (Solid State):

-

Store the solid compound at 60°C.

-

-

Photostability (Solid State and Solution):

-

Expose the solid compound and solutions to light in a photostability chamber according to ICH Q1B guidelines.

-

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for hydrolytic and oxidative stress; longer for thermal and photostability).

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help assess peak purity, while an MS detector can aid in the identification of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Determine the rate of degradation under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Caption: Experimental workflow for assessing the stability of a compound.

Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways. As a benzamidine derivative, it is plausible that its primary mechanism of action involves the inhibition of serine proteases. Further research would be required to elucidate any specific interactions with cellular signaling cascades.

Conclusion

The solubility and stability of this compound are critical attributes that will dictate its potential for further development. While direct data is not yet available, this guide provides a comprehensive roadmap for researchers to experimentally determine these properties. The provided protocols for solubility and stability testing are robust and aligned with pharmaceutical industry standards. By systematically evaluating the behavior of this compound in various aqueous environments, researchers can generate the necessary data to inform formulation strategies and ensure the development of a safe and effective product. It is strongly recommended that these experimental investigations are undertaken to build a comprehensive physicochemical profile of this promising compound.

References

4-Methanesulfonyl-benzamidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methanesulfonyl-benzamidine, a key molecule in the landscape of serine protease inhibition. This document details its chemical properties, synthesis, mechanism of action, and its role in biological pathways, with a focus on applications in research and drug development.

Core Chemical and Physical Data

This compound is typically handled as its hydrochloride salt to improve solubility and stability. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound hydrochloride | |

| Synonyms | 4-(Methylsulfonyl)benzenecarboximidamide hydrochloride | |

| CAS Number | 5434-06-0 | |

| Molecular Formula | C₈H₁₁ClN₂O₂S | |

| Molecular Weight | 234.70 g/mol |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the commercially available precursor, 4-(methylsulfonyl)benzonitrile. The overall synthetic scheme involves the conversion of the nitrile functional group to a benzamidine. A common and effective method for this transformation is the Pinner reaction.

Experimental Protocol: Pinner Reaction for Amidine Synthesis

The following is a generalized protocol for the synthesis of a benzamidine hydrochloride from a benzonitrile precursor via the Pinner reaction. This can be adapted for the synthesis of this compound hydrochloride.

Materials:

-

4-(Methylsulfonyl)benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in anhydrous ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt):

-

Dissolve 4-(methylsulfonyl)benzonitrile in a minimal amount of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically continued until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) forms.

-

The reaction vessel should be protected from atmospheric moisture using a drying tube.

-

The precipitated Pinner salt can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

-

Conversion to the Amidine Hydrochloride:

-

Suspend the dried imidate hydrochloride in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension, or add a solution of ammonia in anhydrous ethanol.

-

The reaction is typically stirred at a low temperature and then allowed to warm to room temperature and stirred for several hours.

-

The by-product, ammonium chloride, will precipitate.

-

The reaction mixture is filtered to remove the ammonium chloride.

-

The filtrate, containing the this compound hydrochloride, is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Mechanism of Action and Biological Activity

This compound belongs to the class of competitive inhibitors of trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.

The inhibitory activity of benzamidine and its derivatives stems from the positively charged amidinium group, which mimics the side chains of arginine and lysine, the natural substrates for trypsin-like proteases. This allows the inhibitor to bind to the S1 specificity pocket of the protease active site, which contains a conserved aspartic acid residue (Asp189 in trypsin).

A study on substituted benzamidines has shown that the inhibitory activity against various human serine proteases is influenced by the physicochemical properties of the substituent at the 4-position[1]. For enzymes like plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affect binding[1]. In the case of thrombin, the interaction is primarily affected by the hydrophobicity of the substituent[1]. For trypsin, the interaction is more complex and depends on molar refractivity and molecular weight[1].

| Enzyme | Ki of Benzamidine (μM) |

| Trypsin | 35 |

| Plasmin | 350 |

| Thrombin | 220 |

It is anticipated that the methanesulfonyl group at the 4-position will modulate the binding affinity for different serine proteases.

Role in the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions involving serine proteases that lead to the formation of a fibrin clot. Key serine proteases in this cascade include Factor Xa and thrombin. As an inhibitor of trypsin-like serine proteases, this compound is expected to interfere with this cascade.

By inhibiting Factor Xa and/or thrombin, this compound can potentially prolong clotting times and exhibit anticoagulant properties. This makes it and similar compounds valuable tools for research into thrombosis and hemostasis, and as scaffolds for the development of novel anticoagulant drugs.

Experimental Protocols for Biological Assays

To evaluate the inhibitory potency of this compound, a chromogenic serine protease inhibition assay is a standard and reliable method. The following is a generalized protocol that can be adapted for specific proteases.

Chromogenic Serine Protease Inhibition Assay

Principle:

This assay measures the ability of an inhibitor to reduce the rate of cleavage of a synthetic chromogenic substrate by a specific serine protease. The cleavage of the substrate releases a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (typically 405 nm). The rate of the reaction is proportional to the enzyme activity.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin, Factor Xa)

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

-

This compound hydrochloride (dissolved in assay buffer or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a series of dilutions of this compound hydrochloride in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A fixed volume of the protease solution

-

A volume of the inhibitor solution (or buffer for the control)

-

-

Include wells for a blank (no enzyme) to measure non-enzymatic substrate hydrolysis.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to each well.

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor, and the data can be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model in the Michaelis-Menten equation.

-

Conclusion

This compound is a valuable chemical entity for researchers in the fields of enzymology, medicinal chemistry, and drug development. Its role as a competitive inhibitor of trypsin-like serine proteases makes it a useful tool for studying the function of these enzymes and a promising starting point for the design of more potent and selective inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this and related compounds. Further research to determine the specific inhibition constants of this compound against a broader panel of serine proteases will be crucial for fully elucidating its therapeutic potential.

References

In vitro activity of 4-Methanesulfonyl-benzamidine

An In-Depth Technical Guide on the In Vitro Activity of 4-Methanesulfonyl-benzamidine and Related Benzamidine Derivatives as Serine Protease Inhibitors

Disclaimer: This technical guide summarizes the known in vitro activity of substituted benzamidines as serine protease inhibitors. As of the latest literature review, specific experimental data for this compound is not publicly available. The information presented herein is based on closely related benzamidine analogs and is intended to provide a foundational understanding and a framework for the experimental investigation of this compound.

Executive Summary

Benzamidine and its derivatives are a well-characterized class of synthetic, competitive inhibitors targeting trypsin-like serine proteases.[1] These enzymes play critical roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. The inhibitory mechanism of benzamidines involves their binding to the active site of the protease, effectively blocking substrate access and preventing catalysis.[2] This guide provides a comprehensive overview of the in vitro activity of substituted benzamidines, details standardized experimental protocols for their characterization, and presents visual workflows and pathway diagrams to aid researchers, scientists, and drug development professionals.

Quantitative Data on Benzamidine Derivatives

The inhibitory potency of benzamidine derivatives is typically expressed as the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher binding affinity and thus more potent inhibition. The following table summarizes the Kᵢ values for benzamidine and several of its derivatives against key human serine proteases.

| Enzyme | Benzamidine Kᵢ (µM) |

| Trypsin | 35[3] |

| Plasmin | 350[3] |

| Thrombin | 220[3] |

Note: The inhibitory activity of substituted benzamidines is influenced by the nature and position of the substituent on the phenyl ring. Quantitative structure-activity relationship (QSAR) studies have shown that factors such as hydrophobicity and electronic properties of the substituent can significantly impact the binding affinity for different serine proteases.[4][5]

Experimental Protocols

A standardized in vitro assay is crucial for determining the inhibitory activity of compounds like this compound. The following protocol details a common method for measuring the Kᵢ value against trypsin, a representative serine protease.

Trypsin Inhibition Assay Protocol

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) against bovine trypsin.

Principle: The assay measures the rate of hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), by trypsin in the presence and absence of the inhibitor. The change in absorbance over time is monitored spectrophotometrically.

Materials:

-

Bovine Trypsin (e.g., Sigma-Aldrich, T8003)

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) (e.g., Sigma-Aldrich, B4500)

-

Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂)

-

Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading at 253 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl to prevent auto-digestion.

-

Prepare a stock solution of BAEE (e.g., 10 mM) in the Tris-HCl buffer.

-

Prepare a stock solution of the test inhibitor (e.g., 10 mM) in DMSO. Create a dilution series of the inhibitor in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A fixed concentration of trypsin solution

-

Varying concentrations of the inhibitor solution (and a vehicle control without inhibitor)

-

-

The final reaction volume is typically 200 µL.

-

Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the BAEE substrate to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 253 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the mode of inhibition by analyzing the data using graphical methods such as a Lineweaver-Burk plot. For competitive inhibitors like benzamidines, the lines will intersect on the y-axis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation or by non-linear regression fitting of the velocity data to the appropriate inhibition model.

-

Visualizations

Signaling Pathway of Serine Protease Inhibition

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Workflow for Kᵢ Determination

Caption: A typical experimental workflow for determining the inhibition constant (Kᵢ).

References

- 1. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]

- 2. scielo.br [scielo.br]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 4-Methanesulfonyl-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methanesulfonyl-benzamidine is a synthetic organic compound belonging to the benzamidine class of molecules. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other well-characterized benzamidine derivatives strongly suggests its potential as an inhibitor of serine proteases. This technical guide consolidates the current understanding of benzamidines as a class, identifies the most probable biological targets for this compound, and provides detailed, adaptable experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound, often supplied as a hydrochloride salt, is a research chemical with potential applications in biochemistry, molecular biology, and pharmaceutical research. Its core structure features a benzamidine moiety, which is a known pharmacophore for the inhibition of serine proteases. The presence of a methanesulfonyl group at the para position is expected to influence its binding affinity and selectivity towards specific enzymes.

Potential Biological Targets: Serine Proteases

Based on the extensive literature on benzamidine and its derivatives, the primary potential biological targets for this compound are serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The positively charged amidinium group of the benzamidine scaffold typically interacts with a negatively charged aspartate or glutamate residue in the S1 pocket of the protease active site, conferring competitive inhibition.

The most likely serine protease targets for this compound include:

-

Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. Inhibition of thrombin is a major strategy for the treatment of thrombotic disorders.

-

Urokinase-type Plasminogen Activator (uPA): An enzyme involved in fibrinolysis and extracellular matrix degradation. Its overexpression is associated with cancer invasion and metastasis, making it a target for anti-cancer therapies.

-

Plasmin: The main enzyme of the fibrinolytic system, responsible for dissolving blood clots.

-

Trypsin: A digestive enzyme that also plays a role in various cellular processes. It is a classic model for studying serine protease inhibition.

-

Complement C1s: A component of the classical complement pathway, which is part of the innate immune system.

Quantitative Data on Related Benzamidine Derivatives

While specific Ki or IC50 values for this compound are not currently available in the reviewed literature, the following table summarizes the inhibitory constants for the parent compound, benzamidine, against several serine proteases. This data provides a baseline for the expected potency of its derivatives.

| Enzyme | Inhibitor | K_i_ (μM) | Inhibition Type |

| Trypsin | Benzamidine | 35 | Competitive |

| Plasmin | Benzamidine | 350 | Competitive |

| Thrombin | Benzamidine | 220 | Competitive |

Data sourced from publicly available databases and literature.

Experimental Protocols for Target Validation and Characterization

The following are detailed, adaptable protocols for assessing the inhibitory activity of this compound against its potential serine protease targets.

General Serine Protease Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the inhibitory potential of this compound against a serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., Thrombin, Trypsin, uPA)

-

Chromogenic substrate specific for the protease (e.g., S-2238 for Thrombin, BApNA for Trypsin, S-2444 for uPA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound stock solution (in DMSO or aqueous buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of this compound in Assay Buffer.

-

Prepare a working solution of the serine protease in Assay Buffer.

-

Prepare a working solution of the chromogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each concentration of this compound to triplicate wells.

-

Include a control group with 20 µL of Assay Buffer instead of the inhibitor.

-

Add 160 µL of the serine protease working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) in kinetic mode for 10-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Thrombin Inhibition Workflow

The following diagram illustrates the workflow for assessing the inhibition of thrombin by this compound.

A Comprehensive Technical Guide to the Safe Handling of 4-Methanesulfonyl-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Methanesulfonyl-benzamidine hydrochloride. The information herein is compiled from various safety data sheets (SDS) and chemical databases to ensure a comprehensive understanding for laboratory and research professionals. Adherence to these guidelines is crucial for maintaining a safe working environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound hydrochloride is presented below. This data is essential for proper storage and handling.

| Property | Value | Source |

| Molecular Formula | C8H11ClN2O2S | [1][2] |

| Molecular Weight | 234.70 g/mol | [1][2] |

| CAS Number | 5434-06-0 | [1][2] |

| Appearance | White solid | [3] |

| Solubility | Slightly soluble in water | [3] |

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicology and Health Effects

While comprehensive toxicological data is not available, the primary health hazards are related to skin and eye irritation.

| Exposure Route | Symptoms and Effects |

| Inhalation | May cause respiratory irritation.[4] |

| Skin Contact | Causes skin irritation.[4] |

| Eye Contact | Causes serious eye irritation.[4] |

| Ingestion | Harmful if swallowed. |

No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Safe Handling and Experimental Protocols

Strict adherence to the following handling and storage procedures is mandatory to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6] |

| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.[6]

-

Remove contaminated clothing and wash before reuse.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

| Exposure | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.[6]

-

Ventilate the area and wash the spill site after material pickup is complete.

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound hydrochloride from receipt to disposal.

Caption: Safe handling workflow for this compound HCl.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 5434-06-0 | this compound hydrochloride - Capot Chemical [capotchem.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

An In-depth Guide to 4-Methanesulfonyl-benzamidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction